molecular formula C11H21NO B14623642 Morpholine, 4-(1-propyl-1-butenyl)- CAS No. 57517-51-8

Morpholine, 4-(1-propyl-1-butenyl)-

Cat. No.: B14623642
CAS No.: 57517-51-8
M. Wt: 183.29 g/mol
InChI Key: VTMNZFVJYPRWCY-UHFFFAOYSA-N
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Description

Morpholine, 4-(1-propyl-1-butenyl)- is an organic compound with the molecular formula C_8H_15NO It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(1-propyl-1-butenyl)- can be achieved through several methods. One common approach involves the reaction of morpholine with 1-propyl-1-butenyl halides under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is heated to reflux, allowing the nucleophilic substitution to occur, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of Morpholine, 4-(1-propyl-1-butenyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Industrial methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1-propyl-1-butenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

    Reduction: Hydrogen gas (H_2) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

Morpholine, 4-(1-propyl-1-butenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-propyl-1-butenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, featuring a similar heterocyclic structure but lacking the 1-propyl-1-butenyl substituent.

    Piperidine: Another heterocyclic amine with similar properties but a different ring structure.

    Pyrrolidine: A five-membered ring analog with comparable chemical behavior.

Uniqueness

Morpholine, 4-(1-propyl-1-butenyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

57517-51-8

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

4-hept-3-en-4-ylmorpholine

InChI

InChI=1S/C11H21NO/c1-3-5-11(6-4-2)12-7-9-13-10-8-12/h5H,3-4,6-10H2,1-2H3

InChI Key

VTMNZFVJYPRWCY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CCC)N1CCOCC1

Origin of Product

United States

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